Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one
Overview
Description
Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one is a heterocyclic compound that features a fused ring system combining pyrazine and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazines with cycloalkane-condensed carboxylic acids, followed by transformation with hydroxylamine to yield the desired oxazinone structure . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxazinone ring, leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups onto the ring system .
Scientific Research Applications
Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Alkylsulfanyl- and 2-Alkoxy-4-hydroxy-6H-1,3-oxazin-6-ones: These compounds share a similar oxazinone ring but differ in their substituents and reactivity.
5-Fluoro-2-nitrophenol: Another compound with a similar ring structure but different functional groups and applications.
Uniqueness
Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one is unique due to its fused ring system, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where its structural features can be leveraged for targeted interactions and functionalities.
Properties
IUPAC Name |
2,3,4,8,9,9a-hexahydro-1H-pyrazino[1,2-c][1,3]oxazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-9-3-2-8-5-6(9)1-4-11-7/h6,8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFAWDCALQDTSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N2C1CNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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